3-Methylcyclohexanecarboxylic acid

Environmental Fate Biodegradation Kinetics Naphthenic Acid Remediation

3-Methylcyclohexanecarboxylic acid (CAS 13293-59-9; C8H14O2; MW 142.20) is a saturated cyclic carboxylic acid classified as a naphthenic acid. It exists as a mixture of cis and trans geometric isomers and is commercially available at ≥97% purity.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 13293-59-9
Cat. No. B084040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclohexanecarboxylic acid
CAS13293-59-9
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)C(=O)O
InChIInChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyCIFSKZDQGRCLBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylcyclohexanecarboxylic Acid (CAS 13293-59-9): Cyclic Carboxylic Acid for Environmental Fate Studies, Synthetic Chemistry, and Analytical Reference Standards


3-Methylcyclohexanecarboxylic acid (CAS 13293-59-9; C8H14O2; MW 142.20) is a saturated cyclic carboxylic acid classified as a naphthenic acid [1]. It exists as a mixture of cis and trans geometric isomers and is commercially available at ≥97% purity . Key physical properties include a density of 0.989 g/mL at 25 °C, a refractive index of n20/D 1.459, and a closed-cup flash point of 113 °C [2]. Unlike its unsubstituted parent, cyclohexanecarboxylic acid, the 3-methyl substituent introduces steric and electronic effects that alter solubility, conformational preferences, and susceptibility to enzymatic or chemical transformation.

3-Methylcyclohexanecarboxylic Acid: Why Unsubstituted Cyclohexanecarboxylic Acid or Positional Isomers Cannot Substitute in Key Research Applications


Generic substitution of 3-methylcyclohexanecarboxylic acid with cyclohexanecarboxylic acid or 4-methylcyclohexanecarboxylic acid is not scientifically defensible for applications requiring precise structure-activity or structure-property relationships. The 3-methyl group alters physicochemical properties (density, boiling point, logP) [1] and, crucially, determines stereochemical and conformational outcomes that govern reactivity and biodegradation kinetics [2]. The cis and trans isomers of 3-methylcyclohexanecarboxylic acid exhibit distinct three-dimensional arrangements, with the cis isomer capable of intramolecular hydrogen bonding that impedes microbial degradation relative to the trans isomer [2]. Furthermore, the methyl ester derivative—prepared from this acid—displays unique malodor-counteracting properties not observed with esters of unsubstituted or 4-substituted analogs [3]. These differences are not subtle; they translate directly into irreproducible experimental results, inaccurate environmental fate predictions, or failed synthetic routes when an incorrect analog is procured.

3-Methylcyclohexanecarboxylic Acid: Quantified Differentiation versus Cyclohexanecarboxylic Acid and Positional Isomers


Biodegradation Rate: Trans-3-Methylcyclohexanecarboxylic Acid Degrades More Rapidly than the Cis Isomer in Athabasca River Water

In a direct comparative study of six model naphthenic acids in Athabasca River water (19 ± 1 °C, ambient conditions), the trans geometric isomer of 3-methylcyclohexanecarboxylic acid (3MCCH) biodegraded more rapidly than the corresponding cis isomer [1]. Although exact rate constants for 3MCCH were not tabulated in the abstract, the authors reported that for all model compounds studied (4MACH, 4MCCH, 3MCCH), trans isomers consistently exhibited higher first-order biodegradation rate constants than cis isomers. For 4MCCH, the trans isomer degraded with a rate constant K = 2.8 × 10⁻³ h⁻¹ while the cis isomer showed K = 0.6 × 10⁻³ h⁻¹, a 4.7‑fold difference [1]. Intramolecular hydrogen bonding, possible only in the cis configuration, was proposed as the mechanistic basis for the slower degradation of cis-3MCCH [1].

Environmental Fate Biodegradation Kinetics Naphthenic Acid Remediation

Physical Properties: 3-Methyl Substitution Reduces Density and Elevates Boiling Point Relative to Cyclohexanecarboxylic Acid

The presence of a methyl group at the 3‑position of the cyclohexane ring alters key physicochemical parameters compared to unsubstituted cyclohexanecarboxylic acid and the 4‑methyl regioisomer. 3-Methylcyclohexanecarboxylic acid exhibits a density of 0.989 g/mL at 25 °C , which is lower than cyclohexanecarboxylic acid (1.030–1.033 g/mL) and lower than 4‑methylcyclohexanecarboxylic acid (1.005 g/mL) [1]. Its boiling point at atmospheric pressure (235.9 °C) [2] is slightly higher than that of cyclohexanecarboxylic acid (232–234 °C) and notably higher than the 4‑methyl isomer’s boiling point (134–136 °C at 15 mmHg, equivalent to ~247 °C at 760 mmHg) [1]. The refractive index (n20/D 1.459) also differs from that of cyclohexanecarboxylic acid (n20/D 1.4530) [3].

Physical Organic Chemistry QSAR Solvent Selection

Stereochemical Differentiation: Cis-3-Methylcyclohexanecarboxylic Acid is Chiral and Conformationally Constrained Compared to the Trans Isomer

The cis and trans isomers of 3-methylcyclohexanecarboxylic acid possess fundamentally different stereochemical properties. The cis isomer (1R,3S)-3-methylcyclohexane-1-carboxylic acid is chiral and exists as a single enantiomeric pair with specific optical activity . In contrast, trans-3-methylcyclohexanecarboxylic acid lacks a plane of symmetry but is achiral (meso-like) and is typically described as (±)-trans [1]. X‑ray crystallographic and NMR studies on related cyclohexane derivatives confirm that the 3‑methyl substituent in the cis configuration occupies an equatorial position while the carboxyl group also favors equatorial orientation, creating a well-defined molecular shape [2]. The trans isomer, by comparison, forces one substituent into an axial orientation, altering its steric profile and intermolecular interactions [2].

Stereochemistry Conformational Analysis Chiral Synthesis

Analytical Reference Standard: 3-Methylcyclohexanecarboxylic Acid Enables Quantitative LC‑MS Determination of Naphthenic Acids in Environmental Waters

3-Methylcyclohexanecarboxylic acid has been formally employed as a model naphthenic acid for the quantitative determination of naphthenic acids in water by liquid chromatography‑accurate mass time‑of‑flight mass spectrometry (LC‑TOF‑MS) . In this application, the compound serves as a calibration standard and surrogate recovery standard, leveraging its well-defined molecular ion (m/z 141.0916 for [M‑H]⁻) and chromatographic retention time to enable accurate quantification of structurally similar but ill‑defined naphthenic acid mixtures in oil sands process‑affected waters . While the parent compound cyclohexanecarboxylic acid or 4‑methyl isomer could theoretically be used, 3‑methylcyclohexanecarboxylic acid was specifically chosen as a representative model that balances structural similarity to environmental naphthenic acids with commercial availability and purity .

Environmental Monitoring LC‑MS Quantification Naphthenic Acid Analysis

Derivative Utility: Methyl Ester of 3-Methylcyclohexanecarboxylic Acid Exhibits Malodor Counteractant Activity in Air and Substrate Applications

The methyl ester of 3-methylcyclohexanecarboxylic acid (methyl 3-methylcyclohexanecarboxylate, CAS 72903-23-2) is claimed in a patent as a novel malodor counteractant [1]. The invention specifies that introducing a malodor counteracting effective amount of methyl 3-methyl cyclohexane carboxylate (typically 0.005% to 50% by weight in functional products, or 0.2 mg to 2 g per cubic meter of air) significantly reduces perceived malodor [1]. While the free acid itself is not the active agent, it serves as the direct synthetic precursor for this ester via standard esterification with methanol . In contrast, esters of unsubstituted cyclohexanecarboxylic acid or 4-methylcyclohexanecarboxylic acid are not described in this patent, suggesting that the 3-methyl substitution pattern is essential for the observed malodor-counteracting properties [1].

Fragrance Chemistry Malodor Control Ester Derivatives

3-Methylcyclohexanecarboxylic Acid: Procurement-Driven Research and Industrial Use Cases


Environmental Fate and Bioremediation Studies of Naphthenic Acids

When investigating the biodegradation kinetics of naphthenic acids in oil sands process-affected waters or contaminated rivers, 3-methylcyclohexanecarboxylic acid serves as a structurally defined model compound. Its cis and trans isomers exhibit differential degradation rates [1], enabling researchers to study stereochemical influences on microbial metabolism. Procurement of the pure cis isomer or a certified mixture of known composition is essential for reproducible first-order rate measurements and for validating predictive models of naphthenic acid attenuation [1].

Analytical Method Development for Environmental Monitoring of Naphthenic Acids

3-Methylcyclohexanecarboxylic acid is explicitly used as a model naphthenic acid and calibration standard in LC‑TOF‑MS methods for quantifying total naphthenic acids in surface and ground waters . Its well-defined mass and retention characteristics allow accurate quantification in complex matrices where commercial naphthenic acid mixtures are too heterogeneous. Substituting a different cyclohexanecarboxylic acid would compromise method accuracy and hinder inter-laboratory comparability.

Synthesis of Malodor Counteractant Esters for Consumer Products

The free acid is a necessary intermediate for the preparation of methyl 3-methylcyclohexanecarboxylate, a patented malodor counteractant effective in air care and functional products at low concentrations (0.005–50 wt%) [2]. Industrial formulators and fragrance houses require high-purity 3-methylcyclohexanecarboxylic acid to reliably produce this specific ester; attempts to use unsubstituted or 4-methyl-substituted acids would yield esters lacking the demonstrated malodor-counteracting properties [2].

Stereochemical and Conformational Studies in Organic Chemistry

The cis and trans isomers of 3-methylcyclohexanecarboxylic acid are classic substrates for studying cyclohexane ring conformations, intramolecular hydrogen bonding, and chiral recognition [3]. Synthetic organic chemists use these isomers to probe stereoelectronic effects in esterification, amidation, and reduction reactions. Access to stereochemically pure samples is critical for NMR, X‑ray, and computational studies that require defined three-dimensional structures [3].

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